![molecular formula C9H9IO3 B1390765 4-Ethoxy-3-iodobenzoic acid CAS No. 82998-76-3](/img/structure/B1390765.png)
4-Ethoxy-3-iodobenzoic acid
Overview
Description
4-Ethoxy-3-iodobenzoic acid is an organic compound with the molecular formula C9H9IO3 . It is also known as ethyl 4-iodo-3-ethoxybenzoate.
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-iodobenzoic acid can be represented by the InChI code: 1S/C9H9IO3/c1-2-13-8-4-3-6 (9 (11)12)5-7 (8)10/h3-5H,2H2,1H3, (H,11,12) . The molecular weight of the compound is 292.07 g/mol .Scientific Research Applications
Synthesis of Isocoumarins
One of the significant applications of compounds similar to 4-ethoxy-3-iodobenzoic acid, such as o-iodobenzoic acid, is in the synthesis of isocoumarins. The coupling reaction of o-iodobenzoic acid with terminal alkynes, using a catalyst system, results in the formation of 3-substituted isocoumarins with good yields and regioselectivity. This process highlights the utility of iodobenzoic acids in organic synthesis, particularly in constructing complex heterocyclic structures (V. Subramanian, Venkateswara Rao Batchu, Deepak K. Barange, M. Pal, 2005).
Synthesis of 3-Iodobenzo[b]furans
Another application involves the synthesis of 3-iodobenzo[b]furans through iodocyclization. A wide variety of 3-iodobenzo[b]furans can be prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes. This method is noteworthy for its broad applicability and the good to excellent yields of aryl-, vinylic-, and alkyl-substituted alkynes. The reaction's mechanism also provides valuable insights into iodocyclization processes (Takashi Okitsu, Daisuke Nakazawa, Rie Taniguchi, A. Wada, 2008).
Thermodynamic Studies
Iodobenzoic acids, including isomers of 4-ethoxy-3-iodobenzoic acid, have been subject to thermodynamic studies. Research into the sublimation calorimetry, drop calorimetry, and thermal analysis of iodobenzoic acids helps understand their physical properties and stability, which is crucial for their application in various chemical reactions and processes (Z. Tan, R. Sabbah, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that iodobenzoic acids, in general, can interact with various biological targets depending on their specific functional groups and structural configuration .
Mode of Action
Iodobenzoic acids can participate in various chemical reactions such as suzuki reactions . They can also undergo characteristic carboxylic acid reactions .
Biochemical Pathways
Iodobenzoic acids can potentially influence a variety of biochemical pathways due to their reactivity and ability to form complexes with metal ions .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-3-iodobenzoic acid can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
properties
IUPAC Name |
4-ethoxy-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYFLXAZXGXWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660982 | |
Record name | 4-Ethoxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-iodobenzoic acid | |
CAS RN |
82998-76-3 | |
Record name | 4-Ethoxy-3-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82998-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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